molecular formula C10H7ClN4 B15249306 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine

4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine

Cat. No.: B15249306
M. Wt: 218.64 g/mol
InChI Key: AMVJJCAHVNYNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroquinoline-3-carbaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazoloquinoline core . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

Mechanism of Action

The mechanism of action of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7ClN4

Molecular Weight

218.64 g/mol

IUPAC Name

4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine

InChI

InChI=1S/C10H7ClN4/c11-9-7-8(14-15-10(7)12)5-3-1-2-4-6(5)13-9/h1-4H,(H3,12,14,15)

InChI Key

AMVJJCAHVNYNRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=NN3)N)C(=N2)Cl

Origin of Product

United States

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